2-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide
Description
Properties
IUPAC Name |
2-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S/c24-19(17-8-4-5-9-18(17)23(25)26)20-10-15-29(27,28)22-13-11-21(12-14-22)16-6-2-1-3-7-16/h1-9H,10-15H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWKOQUGOKJFQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide typically involves multiple steps One common method starts with the nitration of benzamide to introduce the nitro group This is followed by the sulfonylation of the intermediate product with a sulfonyl chloride derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenylpiperazine moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the phenylpiperazine moiety.
Scientific Research Applications
2-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
2-Nitro Substitution vs. 4-Nitro Derivatives
The compound N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide () shares a benzamide backbone but differs in nitro positioning (4-nitro vs. 2-nitro). The 4-nitro group in the comparator compound creates distinct electronic effects, reducing steric hindrance compared to the 2-nitro group in the target molecule. This positional difference may alter binding interactions with target proteins, as seen in crystallographic studies showing varied torsion angles (e.g., C6—N1—C10—C9: 173.32° vs. C22—C23—C24—C19: 2.35°) .
Piperazine Substituents
- Target Compound : 4-Phenylpiperazine (electron-rich aryl group).
- Comparator : 2-Methoxyphenylpiperazine (methoxy enhances electron density ortho to the piperazine).
The methoxy group in the comparator may improve solubility but reduce lipophilicity compared to the unsubstituted phenyl group in the target compound .
Linker and Terminal Groups
- Target Compound : Ethylsulfonyl linker.
- Comparator: Ethyl linker with a pyridyl group.
Physicochemical Properties
*Estimated based on molecular formula.
Pharmacological Implications
- The sulfonyl group may enhance blood-brain barrier penetration .
- Comparator (): The pyridyl group and 4-nitro substitution could favor kinase inhibition or adenosine receptor modulation, as seen in structurally related compounds .
- Rip-B/Rip-D : Simpler benzamides with methoxy/hydroxy groups may exhibit antioxidant or anti-inflammatory activity .
Biological Activity
2-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzamide core, a nitro group, and a sulfonamide linkage to a phenylpiperazine moiety, which contributes to its pharmacological properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. One significant mechanism involves the inhibition of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation in the brain. By inhibiting AChE, this compound increases the concentration of acetylcholine, enhancing synaptic transmission and potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's disease.
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Neuroprotective Effects : Due to its AChE inhibition, it may protect against cognitive decline.
- Antitumor Activity : Preliminary studies suggest cytotoxic effects against various cancer cell lines.
Research Findings
Recent studies have evaluated the biological activity of this compound through various experimental approaches. Below are key findings from notable research:
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes the IC50 values observed in different studies:
These results indicate that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.
Neuroprotective Studies
Research focusing on neuroprotective effects found that this compound significantly increased acetylcholine levels in neuronal cultures, suggesting its potential utility in treating conditions characterized by cholinergic deficits.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to this compound:
- Alzheimer's Disease Models : In animal models of Alzheimer's disease, administration of similar compounds resulted in improved cognitive function and reduced amyloid plaque formation.
- Cancer Treatment Trials : Clinical trials assessing the efficacy of related sulfonamide compounds in combination therapies for cancer have shown promising results, with some patients experiencing significant tumor regression.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
